2,6-Dimethylpyridine-3,5-dicarboxylic acid

描述

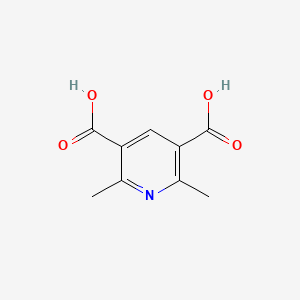

2,6-Dimethylpyridine-3,5-dicarboxylic acid is an organic compound with the molecular formula C9H9NO4. It is a derivative of pyridine, featuring two methyl groups at the 2 and 6 positions and carboxylic acid groups at the 3 and 5 positions.

准备方法

Synthetic Routes and Reaction Conditions: 2,6-Dimethylpyridine-3,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 2,6-dimethylpyridine using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity level .

化学反应分析

Types of Reactions: 2,6-Dimethylpyridine-3,5-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

Substitution: The methyl groups and carboxylic acid groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction can produce alcohols or other reduced forms .

科学研究应用

Pharmaceutical Applications

Antimicrobial Activity

Recent studies have explored the potential of 2,6-dimethylpyridine-3,5-dicarboxylic acid as an antimicrobial agent. Its derivatives have been investigated for their activity against resistant bacterial strains. For example, metal complexes of related pyridine derivatives have shown promise as inhibitors of New Delhi metallo-β-lactamase (NDM-1), an enzyme that contributes to antibiotic resistance in Enterobacteriaceae. These complexes can enhance the efficacy of existing antibiotics like meropenem against resistant strains .

Cardioprotective Effects

Research has demonstrated that certain derivatives of pyridine compounds can exhibit cardioprotective effects. For instance, a study on pyridine double esters indicated that they could protect guinea pig ventricular myocytes from hypercontracture induced by veratridine, suggesting potential applications in cardiac health management .

Polymer Chemistry

Thermal Stabilizers

this compound and its derivatives are utilized as thermal stabilizers in synthetic polymers. A patent describes poly 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylesters that effectively stabilize polymers against thermal degradation. This application is crucial for enhancing the longevity and performance of various plastic materials under heat stress .

Synthesis of Copolymers

The compound serves as a monomer in the synthesis of copolymers such as polyesters and polyamides. Its dicarboxylic acid functionality allows for the formation of various derivatives that can be tailored for specific material properties, making it valuable in the development of new polymeric materials .

Material Science

Sequestration Agents

Due to its ability to form stable complexes with metal ions, this compound is used as a sequestration agent. This application is particularly relevant in preventing metal ion-induced degradation in organic materials and stabilizing photographic solutions by preventing calcium salt precipitation .

Stabilizers for Epoxy Resins

The compound is also employed as a stabilizing agent for epoxy resins. Its interaction with metal ions enhances the stability and durability of epoxy formulations used in coatings and adhesives .

Table 1: Summary of Applications

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of metal complexes derived from pyridine compounds against NDM-1 producing Enterobacteriaceae. Results indicated that these complexes could significantly reduce the minimum inhibitory concentration (MIC) of meropenem against resistant strains by four-fold or greater .

Case Study 2: Thermal Stability in Polymers

Research on poly 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylesters showed enhanced thermal stability in various polymer matrices when exposed to high temperatures. The incorporation of these stabilizers resulted in improved mechanical properties and longevity of the polymers under thermal stress conditions .

作用机制

The mechanism of action of 2,6-dimethylpyridine-3,5-dicarboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects .

相似化合物的比较

- 2,6-Dimethylpyridine-3,5-dicarboxylic acid dimethyl ester

- Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

- Dimethyl 2,6-pyridinedicarboxylate

Comparison: this compound is unique due to its specific substitution pattern and functional groups. Compared to its esters and other derivatives, it exhibits different reactivity and properties, making it suitable for specific applications in research and industry .

生物活性

Overview

2,6-Dimethylpyridine-3,5-dicarboxylic acid (CAS RN: 2602-36-0) is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its two carboxylic acid functional groups and methyl substitutions on the pyridine ring, which may influence its reactivity and interactions with biological systems.

- Molecular Formula : C₉H₉N₁O₄

- Molecular Weight : 181.17 g/mol

- Melting Point : 73 °C

- Solubility : Soluble in polar solvents like ethanol and water.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases.

2. Gel Formation and Stabilization

A study highlighted the compound's role as a stabilizer in peptidomimetic molecules, forming transparent organogels when combined with L-phenylalanine. This gelation property suggests potential applications in drug delivery systems where controlled release is essential .

3. Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, it has been investigated for its ability to inhibit enzymes related to inflammation and cancer progression.

Case Study 1: Antioxidant Activity Assessment

In a controlled study, the antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The results demonstrated a dose-dependent scavenging effect comparable to established antioxidants like ascorbic acid.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Case Study 2: Gelation Properties

The gelation ability of the compound was tested in combination with various amino acids. The formation of stable gels at low concentrations was noted, indicating its potential use in pharmaceutical formulations.

| Amino Acid | Gelation Concentration (mg/mL) |

|---|---|

| L-Phenylalanine | 5 |

| Glycine | 10 |

| L-Alanine | 15 |

Research Findings

Recent studies have focused on the synthesis and characterization of derivatives of this compound to enhance its biological activities. For instance:

- Synthesis of Derivatives : Researchers have synthesized various esters and amides from this compound to evaluate their pharmacological properties.

- Biological Assays : These derivatives have been subjected to cytotoxicity tests against cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action.

属性

IUPAC Name |

2,6-dimethylpyridine-3,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-4-6(8(11)12)3-7(9(13)14)5(2)10-4/h3H,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFXJSOUBPGBGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80304432 | |

| Record name | 2,6-Dimethyl-3,5-pyridinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2602-36-0 | |

| Record name | 2602-36-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethyl-3,5-pyridinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethyl-3,5-pyridinedicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2,6-Dimethylpyridine-3,5-dicarboxylic acid suitable for building coordination polymers?

A1: H2mpda possesses two carboxylate groups and a pyridine nitrogen atom, all capable of coordinating to metal ions. This multidentate nature allows it to bridge metal centers and form diverse structural motifs, from 1D chains to complex 3D networks [, , , , ].

Q2: Can you provide examples of the structural diversity observed in coordination polymers incorporating H2mpda?

A2: Certainly! Research shows that H2mpda can generate a range of architectures:

- 1D Chains/Ladders: Observed in complexes with cobalt and nickel, where distinct [MII(H2O)8] clusters act as secondary building units [].

- 2D Layers: Reported in copper(II) complexes, exhibiting parallelogram-like (4,4) topology and further assembly into 3D supramolecular networks through π–π stacking and hydrogen bonding [].

- 2D Triple-Stranded Meso-Helical Layers: Observed in a dysprosium-based complex, showcasing the ligand's ability to induce chirality [].

- 3D Chain-Layer Frameworks: Also found in a dysprosium complex, highlighting the temperature-dependent assembly possibilities with H2mpda [].

- 3D Supramolecular Architectures: Achieved through hydrogen bond interactions extending from 1D chains, as seen in lanthanide coordination polymers [].

Q3: What are the luminescent properties associated with H2mpda-based coordination polymers?

A3: Several studies have explored the luminescence of these materials:

- A zinc-based coordination polymer with H2mpda and 1,2,4-triazole exhibited luminescence at λmax = 415 nm upon excitation at 364 nm [].

- Both cobalt and nickel complexes with H2mpda derivatives displayed similar photoluminescent spectra with an emission maximum at approximately 466 nm at room temperature [].

- Lanthanide coordination polymers incorporating H2mpda showed potential for applications in luminescent probes and white light emitting diodes, with one compound demonstrating white light emission with excellent color rendering index (CRI) and correlated color temperature (CCT) when encapsulated in an LED device [].

Q4: How does the stability of H2mpda coordination polymers impact their potential applications?

A4: Stability is crucial for real-world applications. Notably:

- Lanthanide-H2mpda coordination polymers exhibited high thermal stability, remaining stable up to 350°C [].

- These lanthanide complexes also displayed remarkable chemical stability across a wide pH range of 2-13, as confirmed by variable temperature XRD and pH-dependent XRD [].

Q5: Beyond luminescence, are there other applications for H2mpda in materials science?

A5: Yes, research suggests potential in catalysis:

- A copper-based metal-organic cuboctahedra (Cu-MOP), synthesized using H2mpda, was shown to possess both Lewis acidic and basic sites [].

- This bifunctionality enabled Cu-MOP to catalyze tandem one-pot deacetalization-Knoevenagel/Henry reactions, showcasing its potential as a platform for heterogeneous catalysis [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。